tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is a complex organic compound that features both azetidine and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or azetidine rings.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a building block for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: Shares the pyrazole moiety but lacks the azetidine ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains the azetidine ring but differs in the functional groups attached.
Uniqueness
Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is unique due to the combination of the azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(2-methylpyrazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-7-12(13,8-16)9-5-6-14-15(9)4/h5-6H,7-8,13H2,1-4H3 |
InChI Key |
LDHFWBKHXLSEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=NN2C)N |
Origin of Product |
United States |
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